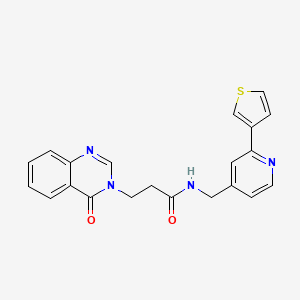

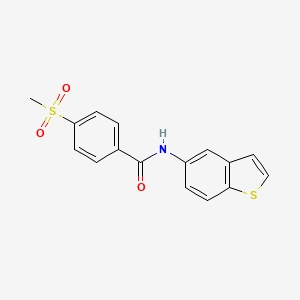

N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide” is a chemical compound with the molecular formula C16H13NO3S2 . It has a molecular weight of 331.4 g/mol . The compound is also known by other names such as “N-(1-benzothiophen-5-yl)-2-methanesulfonylbenzamide” and "N-(benzo[b]thiophen-5-yl)-2-(methylsulfonyl)benzamide" .

Molecular Structure Analysis

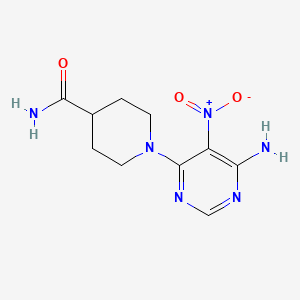

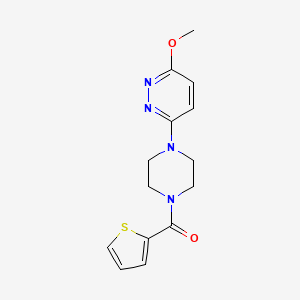

The InChI string of “N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide” is "InChI=1S/C16H13NO3S2/c1-22(19,20)15-5-3-2-4-13(15)16(18)17-12-6-7-14-11(10-12)8-9-21-14/h2-10H,1H3,(H,17,18)" . The Canonical SMILES is "CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3" .Physical And Chemical Properties Analysis

“N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide” has a topological polar surface area of 99.9 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 331.03368562 g/mol .Aplicaciones Científicas De Investigación

Structure-Property Relationships in Organic Field Effect Transistors (OFETs)

Research has investigated the influence of BZP-based naphthalene oligomers on organic field effect transistor (OFET) performance. The position of substitution on the BZP ring affects the electronic structure, with α-position linked oligomers exhibiting excellent field-effect performances, including high mobility and a large on/off ratio .

Inhibitory Potential Against Microorganisms

Multicomponent reaction products involving BZP derivatives were examined for their inhibitory potential against Gram-positive bacteria (S. aureus and B. cereus), Gram-negative bacteria (E. coli, P. aeruginosa, and K. pneumoniae), and fungal species (A. niger and C. albicans) .

Mecanismo De Acción

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide exhibits neuroprotective properties . It has been demonstrated that this compound prevents neurodegeneration induced by Amyloid-beta protein . Accumulation of Amyloid-beta protein is considered to be central to the pathogenesis of Alzheimer’s disease . In addition to these neuroprotective properties, this compound also promotes neurite outgrowth .

Biochemical Pathways

It is known that the compound interacts with the amyloid-beta protein, which is central to the pathogenesis of alzheimer’s disease . The compound’s neuroprotective properties and its ability to promote neurite outgrowth suggest that it may influence pathways related to neuronal survival and growth .

Result of Action

The primary result of the action of N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide is the prevention of neurodegeneration induced by Amyloid-beta protein . This suggests that the compound could potentially slow the progression of Alzheimer’s disease. Additionally, the compound promotes neurite outgrowth, which could have implications for neuronal health and function .

Propiedades

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S2/c1-22(19,20)14-5-2-11(3-6-14)16(18)17-13-4-7-15-12(10-13)8-9-21-15/h2-10H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQKIYYTBYJKCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2369459.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2369462.png)

![ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2369464.png)

![9-Imino-10-(4-methyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2369473.png)

![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2369474.png)